Cetoxime hydrochloride
Overview
Description
Cetoxime is an aromatic amine that was patented by Boots Pure Drug Co. as an antihistaminic drug . It is also known as Cefixime, an antibiotic that may be used to treat many different types of infections caused by bacteria . Cefixime stops bacteria from forming a cell wall, which bacteria need to survive. This decreases the number of bacteria in your body, which helps your body fight the infection .
Molecular Structure Analysis
The molecular formula of Cetoxime is C15H17N3O . Its average mass is 255.315 Da and its monoisotopic mass is 255.137161 Da . More detailed structural analysis would require advanced tools and techniques.Scientific Research Applications
Liposome-Based Drug Delivery Systems
Cetoxime hydrochloride, particularly in combination with other drugs like celecoxib, has been explored for its potential in enhancing the efficacy of cancer treatments. Research by Ahmed et al. (2020) demonstrated that liposome incorporating celecoxib and doxorubicin hydrochloride showed strong cytotoxicity against certain tumor cells, suggesting its potential for enhanced therapeutic efficacy in cancer treatment.
Ecotoxicological Evaluation
Cetoxime hydrochloride has also been studied in the context of ecotoxicology. Repetto et al. (2001) conducted a study to evaluate the effects of various substances, including cetoxime hydrochloride, on different ecotoxicological model systems. This research contributes to understanding the environmental impact of cetoxime hydrochloride.
Drug Delivery to the Brain
Intranasal administration of cetoxime hydrochloride has been researched as a method to deliver drugs to the brain. A study by Manda et al. (2011) investigated the feasibility of delivering cefotaxime to the brain via this route, offering insights into noninvasive delivery methods for antibacterial agents.
Nanotechnology in Drug Delivery
The integration of nanotechnology in drug delivery systems involving cetoxime hydrochloride has been a focus of research. Mahmood et al. (2014) developed raloxifene hydrochloride-loaded transfersomes for transdermal delivery, aiming to overcome the poor bioavailability issue with the drug. This highlights the role of nanotechnology in enhancing drug delivery efficiency.
Mechanism of Action
Cefixime, like other cephalosporins, inhibits bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This inhibition impairs cell wall homeostasis, leading to loss of cell integrity and ultimately bacterial cell death .
Safety and Hazards
properties
IUPAC Name |
2-(N-benzylanilino)-N'-hydroxyethanimidamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O.ClH/c16-15(17-19)12-18(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13;/h1-10,19H,11-12H2,(H2,16,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUFGFZVVHTACX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=NO)N)C2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(C/C(=N/O)/N)C2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043255 | |
Record name | Cetoxime hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cetoxime hydrochloride | |
CAS RN |
22204-29-1 | |
Record name | Cetoxime hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022204291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetoxime hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CETOXIME HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQK64LNS4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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